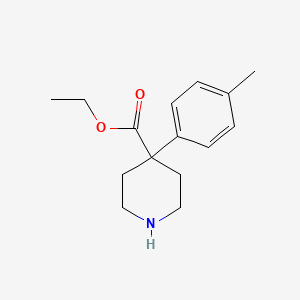
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate
Description
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a methylphenyl group, which is a benzene ring substituted with a methyl group.
Properties
CAS No. |
227470-66-8 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14(17)15(8-10-16-11-9-15)13-6-4-12(2)5-7-13/h4-7,16H,3,8-11H2,1-2H3 |
InChI Key |
GGSZKEXXUCZYNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate typically involves the esterification of 4-(4-Methylphenyl)-4-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(4-Methylphenyl)-4-piperidinecarboxylic acid+EthanolAcid Catalyst4-(4-Methylphenyl)-4-piperidinecarboxylic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 4-(4-Methylphenyl)-4-piperidinecarboxylic acid and ethanol.
Reduction: 4-(4-Methylphenyl)-4-piperidinecarbinol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid methyl ester
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid propyl ester
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid butyl ester
Uniqueness
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate is unique due to its specific ester group, which can influence its reactivity and physical properties. The ethyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


